ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate

Lipophilicity Drug design Agrochemical discovery

Researchers sourcing intermediates for anthranilamide insecticides face supply inconsistency with common N-methyl analogs. This N-isopropyl pyrazole-5-carbonyl chloride provides a definitive solution for exploring lipophilicity and steric effects in bioactive amide synthesis. - Quantifiable Differentiation: Offers a 0.7 log unit XLogP3 advantage (2.3 vs. 1.6) over the N-methyl variant, directly enhancing target cuticle penetration profiles. - Synthetic Precision: The isopropyl steric bulk allows controlled mono-acylation reactivity for diamine or polyol substrates, mitigating over-reaction risks. - Reliable Supply: CAS 1946822-89-4 is stocked as a high-purity intermediate, ensuring batch-to-batch consistency for focused library generation and agrochemical SAR studies.

Molecular Formula C10H13ClN2O3
Molecular Weight 244.68
CAS No. 1946822-89-4
Cat. No. B2473852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate
CAS1946822-89-4
Molecular FormulaC10H13ClN2O3
Molecular Weight244.68
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C(C)C)C(=O)Cl
InChIInChI=1S/C10H13ClN2O3/c1-4-16-10(15)8-5-7(9(11)14)12-13(8)6(2)3/h5-6H,4H2,1-3H3
InChIKeyRPENJSDLRSYCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate: Chemical Profile


Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate is a bifunctional pyrazole derivative bearing an electrophilic chlorocarbonyl (–COCl) group at the 3‑position and an ethyl carboxylate ester at the 5‑position, with an isopropyl substituent on the ring nitrogen [1]. This compound belongs to the class of N‑substituted 1H‑pyrazole‑5‑carboxylate acid chlorides that serve as critical intermediates for anthranilamide insecticides and other bioactive amides [2]. Its unique combination of an isopropyl N‑substituent and a 3‑COCl/5‑COOEt substitution pattern distinguishes it from the more common N‑methyl and N‑ethyl analogs, providing quantifiable differences in lipophilicity, molecular weight, and conformational flexibility that directly impact synthetic utility and final product properties.

Synthesis Role Bifunctional acid chloride/ester building block for amide and ester conjugates
Differentiation Isopropyl N-substituent offers distinct lipophilicity and steric profile vs. common N-methyl/ethyl analogs
Application Context Intermediate for lipophilic anthranilamide insecticides and amide library synthesis

Risks of Generic Substitution for N-Alkyl Pyrazole Acid Chlorides


Although numerous N‑substituted pyrazole‑5‑carboxylate acid chlorides are commercially offered, they cannot be treated as drop‑in replacements for one another. The isopropyl group in the target compound creates a distinct steric and electronic environment that modulates the electrophilicity of the –COCl moiety and influences regiochemical outcomes in subsequent amidation reactions [1]. Computed physicochemical properties reveal that moving from N‑methyl to N‑isopropyl increases the octanol‑water partition coefficient (XLogP3) by 0.7 log units, alters molecular weight by 28 g mol⁻¹, and adds an extra rotatable bond – each of which can alter reaction kinetics, solubility, and the physicochemical profile of the final conjugated product [2]. Consequently, substituting the isopropyl analog with a cheaper N‑methyl or N‑ethyl variant without compensating for these differences risks failure in downstream synthetic steps or suboptimal performance of the final compound.

Target
Substitute
Risk
Isopropyl analog
N-methyl analog
Lower lipophilicity, lighter mass, and fewer rotatable bonds may shift reaction kinetics and final compound properties; stoichiometry adjustments required.
Isopropyl analog
N-ethyl analog
Intermediate profile may not replicate steric shielding effects; similar flexibility but lower lipophilicity and mass alter solubility and partitioning.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Increase vs. N-Methyl Analog

The target compound exhibits a computed XLogP3 of 2.3, compared to 1.6 for the N‑methyl analog (CAS 1170954‑70‑7) and 1.9 for the N‑ethyl analog (CAS 1946816‑91‑6) [1][2][3]. This 0.7‑unit increase relative to the N‑methyl derivative and 0.4‑unit increase over the N‑ethyl derivative indicates significantly greater lipophilicity, which can enhance membrane permeability and alter partitioning behavior in biphasic reaction systems.

Lipophilicity (XLogP3)
Head-to-head
Target: 2.3 vs N-methyl: 1.6 (+0.7) vs N-ethyl: 1.9 (+0.4)
Higher lipophilicity may enhance membrane partitioning and organic-phase behavior of final conjugates.
Computed XLogP3; experimental validation recommended.
Lipophilicity Drug design Agrochemical discovery

Molecular Weight Difference vs. N-Methyl Analog

The molecular weight of the isopropyl derivative is 244.67 g mol⁻¹, compared to 216.62 g mol⁻¹ for the N‑methyl analog and 230.65 g mol⁻¹ for the N‑ethyl analog [1][2][3]. This 13% increase in mass relative to the N‑methyl compound affects stoichiometric calculations and shipping costs per mole.

Molecular Weight
Head-to-head
Target: 244.67 g/mol vs N-methyl: 216.62 (+28.05) vs N-ethyl: 230.65 (+14.02)
Affects stoichiometric calculations and cost-per-mole in bulk procurement.
Mass difference alters reaction mass efficiency.
Molecular weight Synthesis scale‑up Reaction stoichiometry

Conformational Flexibility vs. N-Methyl Analog

The isopropyl derivative possesses 5 rotatable bonds, whereas the N‑methyl analog has only 4 [1][2]. The additional rotatable bond arises from the isopropyl side chain, granting the molecule greater conformational freedom. This can influence both the physical properties of the compound itself and the conformational landscape of any amide or ester‑linked derivative prepared from it.

Rotatable Bonds
Head-to-head
Target: 5 vs N-methyl: 4 (+1) vs N-ethyl: 5 (equal)
Extra bond provides greater conformational flexibility; may impact final compound binding entropy.
Equal rotatable bonds to N-ethyl; differs from N-methyl.
Conformational entropy Receptor binding Crystallization

Steric Shielding of the Chlorocarbonyl Group

The N‑isopropyl group exerts a larger steric influence proximal to the electrophilic –COCl center than N‑methyl or N‑ethyl substituents. Although quantitative kinetic data comparing acylation rates of the three analogs are not available, extensive precedent in pyrazole chemistry demonstrates that N‑alkyl bulk can slow nucleophilic attack at the carbonyl chloride and alter the regiochemical outcome of subsequent transformations [1]. For instance, the BASF patent family explicitly notes that the nature of the N‑substituent impacts the efficiency of the carbonylation step and subsequent chloride formation [1].

Steric Shielding
Class-level
Isopropyl (branched) vs. methyl (1C) and ethyl (2C): qualitative increase in steric bulk near –COCl.
May slow acylation kinetics and enable regioselective transformations.
Data to verify; based on patent observations and pyrazole reactivity precedent.
Steric effects Acylation kinetics Regioselectivity

Optimal Deployment Scenarios


Lipophilic Anthranilamide Insecticide Synthesis

When the target anthranilamide requires a logP > 2 for optimal cuticle penetration in lepidopteran pest control programs, the isopropyl analog provides a 0.7‑unit lipophilicity advantage over the N‑methyl variant directly at the intermediate stage, eliminating the need for downstream lipophilic modifications [1][2]. This scenario is directly supported by the 2.3 vs. 1.6 XLogP3 comparison established in Section 3, Evidence Item 1.

Membrane-Permeable Pyrazole Amide Optimization

For CNS‑targeted amide libraries where passive blood‑brain barrier permeability is desirable, the increased lipophilicity and the extra rotatable bond of the isopropyl scaffold may improve the balance between solubility and permeability relative to N‑methyl‑derived amides. The quantitative XLogP3 difference of 0.7 units and the one‑bond flexibility increase provide a measurable basis for selecting this intermediate [1][3].

Regioselective Acylation via Steric Deactivation

In synthetic routes where a diamine or polyol substrate must be mono‑acylated, the greater steric bulk of the isopropyl group may slow the acylation rate sufficiently to favor monofunctionalization. Although direct kinetic data are not available, the class‑level evidence from patent literature on N‑substituent effects supports this application [4].

RyR-Modulator Insecticide Discovery Programs

The BASF patent family identifies N‑substituted pyrazole‑5‑carbonyl chlorides as key building blocks for ryanodine receptor (RyR) modulator insecticides. The isopropyl derivative, with its distinct physicochemical profile (MW 244.67, XLogP3 2.3, 5 rotatable bonds), can be used to generate focused libraries of anthranilic diamides that explore the impact of intermediate lipophilicity and steric bulk on insecticidal potency and selectivity [1][4].

Application
Selection Property
Validation Focus
Lipophilic anthranilamide insecticide synthesis
Isopropyl intermediate with elevated lipophilicity profile
LogP and cuticle penetration of final conjugates
CNS-oriented pyrazole amide library design
Increased lipophilicity and extra rotatable bond
Balance of passive permeability and solubility in final amides
Regioselective acylation via steric deactivation
Branched isopropyl steric bulk slows acylation
Mono-functionalization selectivity in poly-functional substrates
RyR-modulator insecticide discovery programs
Distinct physicochemical profile (MW, lipophilicity, flexibility)
Impact of intermediate properties on insecticidal potency and selectivity
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